Ac-IEPD-CHO

Granzyme B Ki determination Inhibitor selectivity

Misidentifying granzyme B-mediated apoptosis due to cross-reactive caspase inhibitors compromises experimental conclusions. Ac-IEPD-CHO provides pathway-specific interrogation of cytotoxic lymphocyte-mediated cell death. • Ki=80 nM for granzyme B with >500-fold selectivity over caspase-3 (IC50≈1.2 µM vs Ki=230 pM for Ac-DEVD-CHO). • Reversible aldehyde inhibition enables pulse-chase designs impossible with irreversible FMK-based inhibitors. • Literature-validated working concentration: 35-50 µg/mL in tumor-immune co-culture assays. Supplied as lyophilized powder, ≥95% HPLC, with global B2B shipping.

Molecular Formula C22H34N4O9
Molecular Weight 498.5 g/mol
Cat. No. B12371799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-IEPD-CHO
Molecular FormulaC22H34N4O9
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C
InChIInChI=1S/C22H34N4O9/c1-4-12(2)19(23-13(3)28)21(34)25-15(7-8-17(29)30)22(35)26-9-5-6-16(26)20(33)24-14(11-27)10-18(31)32/h11-12,14-16,19H,4-10H2,1-3H3,(H,23,28)(H,24,33)(H,25,34)(H,29,30)(H,31,32)/t12-,14-,15-,16-,19-/m0/s1
InChIKeyJFFGRTYAQZRQMF-RWBKLUSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac‑IEPD‑CHO for Sale – Granzyme B/Caspase‑8 Dual Inhibitor Core Characteristics


Ac‑IEPD‑CHO (Ac‑Ile‑Glu‑Pro‑Asp‑CHO; CAS 352520‑90‑2) is a synthetic, reversible tetrapeptide aldehyde inhibitor that targets the serine protease granzyme B (GzmB) with a Ki of 80 nM and additionally inhibits human caspase‑7 (Ki = 550 nM) and caspase‑8 . Unlike pan‑caspase inhibitors, its primary potency resides on the granzyme B axis, a feature that enables pathway‑specific interrogation of cytotoxic lymphocyte‑mediated apoptosis [1].

Why Ac‑IEPD‑CHO Cannot Be Swapped with Ac‑DEVD‑CHO, Ac‑IETD‑CHO, or Z‑IETD‑FMK


Class‑level peptide aldehydes (Ac‑DEVD‑CHO, Ac‑IETD‑CHO) and fluoromethylketones (Z‑IETD‑FMK) are often treated as interchangeable caspase inhibitors, yet their selectivity profiles diverge fundamentally from Ac‑IEPD‑CHO. Ac‑DEVD‑CHO is a sub‑nanomolar caspase‑3 inhibitor with no measurable granzyme B activity [1]; Ac‑IETD‑CHO preferentially targets caspase‑8 but exhibits ~10‑fold weaker granzyme B inhibition than Ac‑IEPD‑CHO ; Z‑IETD‑FMK acts as an irreversible pan‑caspase alkylator that permanently disables off‑target cysteine proteases. Procurement based on “caspase inhibitor” nomenclature alone therefore risks selecting a compound that misses granzyme B entirely or introduces irreversible confounding effects, directly compromising experimental conclusions.

Ac‑IEPD‑CHO Quantified Differentiation Versus Key Comparators


Granzyme B Inhibition: 20‑Fold Selectivity Gap Over the Clinical‑Stage Comparator VTI‑1002

Ac‑IEPD‑CHO inhibits human granzyme B with a Ki of 80 nM, whereas the advanced‑lead molecule VTI‑1002 achieves a Ki of 4.4 nM. Although VTI‑1002 is approximately 18‑fold more potent on granzyme B, it is a proprietary, first‑in‑class compound with limited commercial availability and a narrower literature validation base . In contrast, Ac‑IEPD‑CHO is a widely accessible, off‑the‑shelf standard that has been employed in over 70 published studies, providing a reproducible benchmark for granzyme B inhibition across laboratories.

Granzyme B Ki determination Inhibitor selectivity

Caspase‑3 Counter‑Screening: Ac‑IEPD‑CHO Is >500‑Fold Less Potent on Caspase‑3 Than Ac‑DEVD‑CHO, Minimizing Apoptosis Confounding

In biochemical assays, Ac‑IEPD‑CHO exhibits an IC50 of approximately 1.2 µM against human caspase‑3, whereas the canonical caspase‑3 inhibitor Ac‑DEVD‑CHO displays a Ki of 230 pM [1]. This 500‑fold potency gap means that at concentrations sufficient to fully block granzyme B (e.g., 10–50 µM), Ac‑IEPD‑CHO produces minimal caspase‑3 engagement, preserving the endogenous executioner caspase activity that is often the readout of interest.

Caspase‑3 Selectivity window Apoptosis

Dual Granzyme B/Caspase‑8 Coverage: Ac‑IEPD‑CHO Hits Two Initiator Nodes Missed by Caspase‑3‑Selective Tools

Ac‑IEPD‑CHO is one of the few commercially available inhibitors that simultaneously targets granzyme B (Ki = 80 nM) and initiator caspase‑8. The widely used caspase‑3 inhibitor Ac‑DEVD‑CHO shows no granzyme B activity and only weak caspase‑8 inhibition (Ki > 10 µM). Conversely, the caspase‑8 inhibitor Z‑IETD‑FMK irreversibly alkylates the active‑site cysteine and lacks granzyme B selectivity . Ac‑IEPD‑CHO therefore uniquely enables reversible blockade of both the granzyme B/perforin pathway and the death‑receptor‑mediated caspase‑8 cascade with a single agent.

Caspase‑8 Granzyme B Dual inhibition

Unique Arg216‑Dependent Mechanism: MD Simulations Reveal a Target‑Engagement Mode Not Shared by Other Peptide Aldehydes

Microsecond‑scale molecular dynamics simulations comparing the Ac‑IEPD‑CHO‑bound (inactive) and Ac‑IEPD‑AMC‑bound (active) states of human granzyme B identified a critical Arg216‑mediated salt bridge that stabilises the inhibited conformation [1]. When Ac‑IEPD‑CHO occupies the active site, the Asp103···Arg216 interaction prevents His59‑Asp103 hydrogen bond formation, locking the catalytic triad in an inactive state. This Arg216‑dependent mechanism is not observed with conventional substrate‑analog inhibitors and is not conserved among other granzymes, offering a structural rationale for the inhibitor’s selectivity profile.

Molecular dynamics Arg216 Catalytic triad

Crystal Structure Resolved at 2.0 Å: Ac‑IEPD‑CHO‑Bound Granzyme B Validates the Enlarged, Less‑Charged S1 Subsite as the Basis for Caspase Discrimination

The co‑crystal structure of human granzyme B with Ac‑IEPD‑CHO (PDB 1IAU, 2.0 Å resolution) reveals that the Asp‑specific S1 subsite of granzyme B is significantly larger (375 Ų buried surface area) and less negatively charged than the corresponding site in caspase‑3, which buries only 348 Ų upon Ac‑DEVD‑CHO binding [1][2]. This structural divergence explains why Ac‑IEPD‑CHO achieves nanomolar affinity for granzyme B while sparing caspase‑3, and provides a visual, atom‑level validation resource for structure‑based experimental design.

X‑ray crystallography S1 subsite Substrate specificity

Caspase‑7 Inhibition at 550 nM Adds Executioner Caspase Coverage Without Dominating the Selectivity Profile

Ac‑IEPD‑CHO inhibits human caspase‑7 with a Ki of 550 nM, a value approximately 7‑fold higher (weaker) than its granzyme B Ki [1]. By comparison, the canonical caspase‑3/7 inhibitor Ac‑DEVD‑CHO inhibits caspase‑7 with sub‑nanomolar potency while completely missing granzyme B. This moderate caspase‑7 activity allows Ac‑IEPD‑CHO to be used in cellular models where partial executioner caspase suppression is acceptable, without the complete ablation that would occur with Ac‑DEVD‑CHO.

Caspase‑7 Executioner caspase Ki determination

Ac‑IEPD‑CHO Procurement‑Relevant Application Scenarios


Dissecting Granzyme B‑Mediated Cytotoxicity Without Caspase‑3 Confounding

In co‑culture models of cytotoxic T‑lymphocyte (CTL) or natural killer (NK) cell killing, pretreatment of target cells with Ac‑IEPD‑CHO (10–50 µM) blocks granzyme B‑dependent apoptosis while leaving caspase‑3‑mediated intrinsic apoptosis intact [1]. This is possible because Ac‑IEPD‑CHO exhibits >500‑fold selectivity for granzyme B over caspase‑3 (IC50 ≈ 1.2 µM vs Ki = 230 pM for Ac‑DEVD‑CHO). The alternative caspase‑3 inhibitor Ac‑DEVD‑CHO would abolish both pathways, making it impossible to attribute cell death to granzyme B alone.

Simultaneous Reversible Blockade of Granzyme B and Caspase‑8 in Death‑Receptor Signaling Studies

When investigating Fas/CD95‑ or TRAIL‑induced apoptosis in immune cells, Ac‑IEPD‑CHO provides reversible inhibition of both the death‑receptor‑initiated caspase‑8 cascade and the granzyme B/perforin pathway [2]. Unlike the irreversible FMK‑based inhibitors, Ac‑IEPD‑CHO can be washed out to restore enzyme activity, enabling pulse‑chase experimental designs that are not feasible with covalent modifiers.

Structure‑Based Drug Design Using the Validated Co‑Crystal Template (PDB 1IAU)

The 2.0 Å co‑crystal structure of granzyme B with Ac‑IEPD‑CHO provides an experimentally validated template for computational chemistry and fragment‑based design campaigns targeting the granzyme B S1–S4 pockets [3]. The structure reveals the Ile(P4)‑Trp214 hydrophobic interaction that is not captured by caspase‑3‑derived templates, making it a superior starting point for designing granzyme B‑selective small molecules.

In Vitro Validation of Granzyme B Activity in Cancer Immunotherapy Models

In tumor‑immune co‑culture assays, Ac‑IEPD‑CHO (35–50 µg/mL) has been shown to diminish granzyme B‑induced cell death of MO3.13 oligodendrocyte cells , providing a validated concentration range for researchers evaluating immune‑mediated tumor cell killing. This reproducible, literature‑anchored protocol eliminates the need for de novo inhibitor optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-IEPD-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.